Methyl 4-((2-chlorobenzyl)amino)butanoate
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Overview
Description
Methyl 4-{[(2-chlorophenyl)methyl]amino}butanoate is an organic compound with the molecular formula C12H16ClNO2 It is a derivative of butanoic acid and contains a chlorophenyl group attached to an amino butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(2-chlorophenyl)methyl]amino}butanoate typically involves the reaction of 2-chlorobenzylamine with methyl 4-bromobutanoate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of methyl 4-{[(2-chlorophenyl)methyl]amino}butanoate may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2-chlorophenyl)methyl]amino}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of 4-{[(2-chlorophenyl)methyl]amino}butanoic acid.
Reduction: Formation of 4-{[(2-chlorophenyl)methyl]amino}butanol.
Substitution: Formation of various substituted chlorophenyl derivatives.
Scientific Research Applications
Methyl 4-{[(2-chlorophenyl)methyl]amino}butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-{[(2-chlorophenyl)methyl]amino}butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[(4-chlorophenyl)methyl]amino}butanoate
- Methyl 4-{[(3-chlorophenyl)methyl]amino}butanoate
- Methyl 4-{[(2-bromophenyl)methyl]amino}butanoate
Uniqueness
Methyl 4-{[(2-chlorophenyl)methyl]amino}butanoate is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Properties
Molecular Formula |
C12H16ClNO2 |
---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
methyl 4-[(2-chlorophenyl)methylamino]butanoate |
InChI |
InChI=1S/C12H16ClNO2/c1-16-12(15)7-4-8-14-9-10-5-2-3-6-11(10)13/h2-3,5-6,14H,4,7-9H2,1H3 |
InChI Key |
RPSUCHFMEGHTQE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCNCC1=CC=CC=C1Cl |
Origin of Product |
United States |
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